![molecular formula C11H14F2N2 B1476710 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline CAS No. 2098102-40-8](/img/structure/B1476710.png)
2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline
Overview
Description
2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline, also known as 2-(3-DFMP)aniline, is an organic compound belonging to the pyrrolidine family. It is a colorless solid that is soluble in organic solvents. 2-(3-DFMP)aniline has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Organic Synthesis and Chemical Bonding
Research on nitrogen-containing organic molecules, such as pyrrole and aniline derivatives, has shown their ability to bond with silicon surfaces, retaining aromatic character and linking via Si-N tethers. This bonding selectivity is crucial for applications in surface chemistry and materials science (Cao et al., 2001).
Catalysis and Polymerization
Silver(I)-pyridinyl Schiff base complexes have been synthesized and characterized, showing significant activity in the ring-opening polymerization of ε-caprolactone. This demonstrates their potential in creating biodegradable polymers and advancing sustainable chemical processes (Njogu et al., 2017).
Materials Science and Electroluminescence
Tetradentate bis-cyclometalated platinum complexes have been designed and synthesized, exhibiting high luminescence and potential for electroluminescence applications. These materials could advance the development of organic light-emitting diodes (OLEDs) and other photonic devices (Vezzu et al., 2010).
Anion Recognition and Sensing
Fluorinated compounds, such as calix[4]pyrrole and dipyrrolylquinoxaline derivatives, have been found to act as neutral anion receptors with enhanced affinities for fluoride, chloride, and dihydrogen phosphate. This property is significant for sensing applications and the development of chemical sensors (Anzenbacher et al., 2000).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to pyrrolidine derivatives, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the compound is a white or light yellow crystal that is soluble in organic solvents such as ethanol and acetone, but insoluble in water .
properties
IUPAC Name |
2-[3-(difluoromethyl)pyrrolidin-1-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)8-5-6-15(7-8)10-4-2-1-3-9(10)14/h1-4,8,11H,5-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMGCVKSDFYSDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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